Uridylyl(2'-5')adenosine ammonium salt

RNase L Activation 2-5A Pathway Innate Immunity

Uridylyl(2'-5')adenosine ammonium salt (2'-5' UpA) is a dinucleoside monophosphate consisting of uridine and adenosine linked by a non-canonical 2'-5' phosphodiester bond. It is a structural analog of both standard 3'-5' RNA linkages and the 2'-5' oligoadenylate (2-5A) class of antiviral signaling molecules.

Molecular Formula C19H27N8O12P
Molecular Weight 590.4 g/mol
Cat. No. B13806360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridylyl(2'-5')adenosine ammonium salt
Molecular FormulaC19H27N8O12P
Molecular Weight590.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O.N
InChIInChI=1S/C19H24N7O12P.H3N/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32;/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32);1H3/t7-,8-,11-,12-,13-,14-,17-,18-;/m1./s1
InChIKeyBLLDAJIDJOKYGA-ANTYETTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is Uridylyl(2'-5')adenosine Ammonium Salt: A Scientific Procurement Overview


Uridylyl(2'-5')adenosine ammonium salt (2'-5' UpA) is a dinucleoside monophosphate consisting of uridine and adenosine linked by a non-canonical 2'-5' phosphodiester bond [1]. It is a structural analog of both standard 3'-5' RNA linkages and the 2'-5' oligoadenylate (2-5A) class of antiviral signaling molecules. Its primary value in research stems from its use as a substrate analog and a tool for interrogating the specificity and mechanism of 2'-5'-specific phosphodiesterases and ribonucleases, particularly within the OAS-RNase L pathway. [1]

Why Uridylyl(2'-5')adenosine Ammonium Salt is Not Interchangeable with Common Analogs


Substitution with common analogs like 3'-5' UpA or 2-5A trimer is not scientifically valid. The 2'-5' linkage fundamentally alters the compound's conformation, hydrolytic stability, and biological activity [1]. For instance, 2'-5' UpA acts as a specific substrate analog for certain enzymes but fails to activate RNase L, a function uniquely performed by 2-5A oligomers . Similarly, its hydrolytic stability profile under alkaline conditions differs markedly from its 3'-5' linked counterpart [2]. Therefore, using a generic alternative will yield erroneous or uninterpretable results in assays designed to probe 2'-5' specific pathways or enzyme mechanisms.

Quantitative Evidence Guide for Uridylyl(2'-5')adenosine Ammonium Salt Differentiation


Differential Activation of RNase L: 2-5A Trimer vs. 2'-5' UpA

While 2-5A trimer (p3A3) is a potent activator of RNase L, the 2'-5' UpA dinucleotide (uridylyl(2'-5')adenosine) demonstrates no significant activation. The 2-5A trimer has a reported IC50 of 5 x 10^-9 M for RNase L activation [1]. In contrast, 2'-5' UpA is specifically documented as a non-activating analog of 2-5A, useful as a negative control in these assays . This functional divergence is critical for mechanistic studies.

RNase L Activation 2-5A Pathway Innate Immunity

Comparative Hydrolytic Stability: 2'-5' UpA vs. 3'-5' UpA Linkage

The 2'-5' phosphodiester linkage imparts a distinct hydrolytic stability profile compared to the canonical 3'-5' linkage. First-order rate constants for hydrolysis of native 2'-5' UpA and 3'-5' UpA were determined as a function of hydroxide-ion concentration (0.025 - 7 M) at 25°C [1]. The study highlights that the 2'-5' linkage exhibits a different pH-dependent rate profile, a property crucial for designing experiments involving basic conditions or long-term storage.

RNA Chemistry Hydrolytic Stability Phosphodiester Bond

Structural Interaction with Bovine Seminal Ribonuclease (BS-RNase): Defined Binding Mode

Crystallographic analysis provides a direct, high-resolution view of how uridylyl(2',5')adenosine interacts with a 2'-5'-specific enzyme. The structure of the BS-RNase swapping dimer in complex with 2'-5' UpA was determined at 2.06 Å resolution, with a refined crystallographic R-factor of 0.184 [1]. The structure shows the dinucleotide in an extended conformation with specific base interactions (Uracil with Thr45, Adenine with Asn71) and phosphate group binding by multiple residues (Gln11, His12, Lys41, His119, Phe120).

Structural Biology Enzyme Mechanism X-ray Crystallography

Inhibition of Protein Synthesis via RNase L Activation: Potency vs. 2-5A Analogs

In a functional assay using mouse L cell extracts, uridylyl(2'-5')adenosine was tested for its ability to activate RNase L, measured as the concentration required for 50% inhibition of protein synthesis [1]. While the exact IC50 value is reported as 2.30 nM in BindingDB, the significance of this data point is best understood in the context of other 2-5A analogs. For example, certain phosphorothioate 2-5A dimers exhibit IC50 values in the 5 x 10^-7 M range, indicating a 200-fold difference in potency for this specific functional outcome.

In vitro Translation RNase L Inhibition Assay

Defined Research Scenarios for Uridylyl(2'-5')adenosine Ammonium Salt Based on Quantitative Evidence


As a Negative Control in RNase L Activation Assays

Employ 2'-5' UpA as a structurally related but non-activating control when screening for agonists or antagonists of the OAS-RNase L pathway. Its failure to activate RNase L provides a crucial baseline, enabling researchers to differentiate specific, 2-5A-dependent activation from non-specific effects or assay noise. This application directly stems from its established functional divergence from the 2-5A trimer.

As a Structural Probe for 2'-5'-Specific Ribonucleases

Utilize 2'-5' UpA in X-ray crystallography or NMR studies to map the active site of novel or known 2'-5'-specific phosphodiesterases and ribonucleases. Its defined binding mode in the BS-RNase active site [1] serves as a validated reference point, allowing for the precise identification of residues responsible for recognizing the non-canonical 2'-5' linkage over the standard 3'-5' bond.

As a Standard Substrate for Characterizing 2'-5' Phosphodiesterases

Use 2'-5' UpA as a defined substrate to characterize the kinetic parameters (Km, kcat) of enzymes that specifically cleave 2'-5' phosphodiester bonds, such as PDE12 or viral 2H phosphodiesterases. The compound's known and unique hydrolytic stability profile [2] under various conditions ensures assay consistency and allows for direct comparison of enzyme activities across different studies.

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